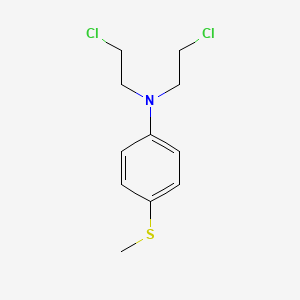
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- is a chemical compound with the molecular formula C11H15Cl2NS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups and a methylthio group attached to the benzenamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The methylthio group is introduced through a subsequent reaction with methylthiol or a suitable methylthio-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Explored for its therapeutic potential in treating certain types of cancer.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- involves the alkylation of DNA, which leads to the disruption of DNA replication and cell division. The chloroethyl groups form covalent bonds with the DNA, resulting in cross-linking and strand breaks. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-bis(2-chloroethyl)-: Lacks the methylthio group.
Benzenamine, N,N-bis(2-chloroethyl)-4-chloro-: Contains a chloro group instead of a methylthio group.
Benzenamine, N,N-bis(2-chloroethyl)-4-nitro-: Contains a nitro group instead of a methylthio group.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
64977-17-9 |
|---|---|
Molecular Formula |
C11H15Cl2NS |
Molecular Weight |
264.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H15Cl2NS/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
GQILSBKHQTYPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















